9-Benzylidenefluorene
Overview
Description
9-Benzylidenefluorene, also known as 9-Benzylidene-9H-fluorene, is a chemical compound with the empirical formula C20H14 . It has a molecular weight of 254.33 . It is a by-product in the synthesis of Benz[e]acephenanthrylene , a polycyclic aromatic hydrocarbon that was detected in significant levels in airborne pollutants, auto exhaust, and tobacco and marijuana smoke .
Synthesis Analysis
A simple, mild, and efficient protocol was developed for the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst . This method affords the desired 9-monoalkylfluorenes with near quantitative yields in most cases .Molecular Structure Analysis
The molecular structure of 9-Benzylidenefluorene consists of a total of 37 bonds . There are 23 non-H bonds, 19 multiple bonds, 1 rotatable bond, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
9-Benzylidenefluorene is a solid substance . It has a melting point of 74-77 °C . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis Methods
The synthesis of 9-Benzylidenefluorene and its derivatives plays a crucial role in various research applications. For instance, Sun Yun-ka (2014) demonstrated two methods for synthesizing 9-Benzylfluorene, emphasizing the efficiency and higher yield of the latter method using cheaper materials (Sun Yun-ka, 2014).
Structural, Electronic, and Optical Properties
The structural, electronic, and optical properties of 9-Benzylidenefluorene derivatives are a major focus of scientific research. A study by Run Chen et al. (2007) used density-functional theory to investigate these properties in 9-heterofluorenes, which are derivatives of 9-Benzylidenefluorene, revealing their high aromaticity and electrooptical activity (Chen, Zheng, Fan, & Huang, 2007).
Electrochemical Properties and Applications
The electrochemical properties of 9-Benzylidenefluorene derivatives have significant implications. Turhan et al. (2012) reported on the electrochemical polymerization of 9-Benzylfluorene, highlighting its optical and photoluminescent properties, which are crucial in various applications like light-emitting devices (Turhan, Pak, Yeşildağ, Kudaş, & Ekinci, 2012).
Hammett Relationship in Electrochemical Reactions
The Hammett relationship in electrochemical reactions involving substituted 9-Benzylidenefluorenes was explored by Archer and Grimshaw (1969). Their work focused on the half-wave potentials for polarography of these compounds, contributing to the understanding of their electrochemical behavior (Archer & Grimshaw, 1969).
Photoluminescent Properties
The study of the photoluminescent properties of 9-Benzylidenefluorene derivatives is another key research area. Tang et al. (2001) synthesized a polyfluorene derivative with almost pure blue photoluminescence, which has potential applications in light-emitting devices (Tang, Fujiki, Zhang, Torimitsu, & Motonaga, 2001).
Reactivity and Stability
Research also extends to the reactivity and stability of 9-Benzylidenefluorene derivatives. For example, Grisorio et al. (2011) investigated the spectral stability of different structured polyfluorenes, including derivatives of 9-Benzylidenefluorene, providing insights into their degradation processes and factors affecting their stability (Grisorio, Allegretta, Mastrorilli, & Suranna, 2011).
Radiation Detection
Ingram and Williams (2013) explored the synthesis of fluorescent metal-organic frameworks incorporating 9-Benzylidenefluorene derivatives for detecting ionizing radiation from subatomic particles, highlighting its potential use in radiation detection (Ingram & Williams, 2013).
Safety And Hazards
In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse the mouth with water .
properties
IUPAC Name |
9-benzylidenefluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMLYMBZGDKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171452 | |
Record name | 9-Benzylidenefluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzylidenefluorene | |
CAS RN |
1836-87-9 | |
Record name | 9-Benzylidenefluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Benzylidenefluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Benzylidenefluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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